molecular formula C18H25N3O3 B5889376 [2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate

[2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate

Cat. No.: B5889376
M. Wt: 331.4 g/mol
InChI Key: YWNYFPSPHJWIED-UHFFFAOYSA-N
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Description

[2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate typically involves the reaction of piperidine with a suitable carbonyl compound, followed by the introduction of an amine group. One common method is the reaction of piperidine with phosgene to form piperidine-1-carbonyl chloride, which is then reacted with 2-aminophenyl piperidine-1-carboxylate under controlled conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

[2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The compound’s effects on cellular signaling pathways, such as the PI3K/Akt or MAPK pathways, can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Piperidine: The parent compound, known for its wide range of applications in organic synthesis and pharmaceuticals.

    Piperine: A naturally occurring alkaloid with known biological activities, including anti-inflammatory and anticancer properties.

    Benzylamine: An organic compound with a similar amine functional group, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness: [2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to act as an intermediate in the synthesis of various bioactive molecules makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[2-(piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(20-11-5-1-6-12-20)19-15-9-3-4-10-16(15)24-18(23)21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-14H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNYFPSPHJWIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC=C2OC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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